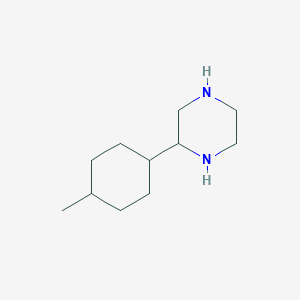

2-(4-Methylcyclohexyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylcyclohexyl)piperazine (MCHP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine that is widely used in scientific research due to its ability to interact with various receptors in the brain. MCHP is a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In

Wirkmechanismus

2-(4-Methylcyclohexyl)piperazine exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, and cognition. Activation of the 5-HT1A receptor by 2-(4-Methylcyclohexyl)piperazine leads to an increase in serotonin release, which in turn leads to anxiolytic and antidepressant-like effects. Activation of the 5-HT2A receptor by 2-(4-Methylcyclohexyl)piperazine leads to changes in neuronal activity and synaptic plasticity, which are thought to underlie the cognitive effects of 2-(4-Methylcyclohexyl)piperazine.

Biochemical and Physiological Effects:

2-(4-Methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which leads to anxiolytic and antidepressant-like effects. 2-(4-Methylcyclohexyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Methylcyclohexyl)piperazine is a useful tool for investigating the role of serotonin receptors in the brain. It has several advantages over other compounds, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. However, there are also limitations to the use of 2-(4-Methylcyclohexyl)piperazine in lab experiments. For example, 2-(4-Methylcyclohexyl)piperazine has a relatively short half-life, which can make it challenging to study its effects over extended periods. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to have some off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-Methylcyclohexyl)piperazine. One promising area is the development of new drugs that target the serotonin system for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine could serve as a starting point for the development of new drugs with improved potency and selectivity. Another future direction is the investigation of the molecular mechanisms underlying the cognitive effects of 2-(4-Methylcyclohexyl)piperazine. Understanding these mechanisms could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is a need for further research to clarify the off-target effects of 2-(4-Methylcyclohexyl)piperazine and to develop new compounds with improved specificity.

Synthesemethoden

2-(4-Methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with piperazine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful temperature control and purification to obtain a high yield of pure 2-(4-Methylcyclohexyl)piperazine. The synthesis of 2-(4-Methylcyclohexyl)piperazine is a complex process that requires specialized knowledge and equipment, making it challenging for non-experts to produce.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylcyclohexyl)piperazine is a versatile compound that has been used in various scientific studies to investigate the role of serotonin receptors in the brain. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine has also been used to study the effects of serotonin on cognitive function, memory, and learning. Additionally, 2-(4-Methylcyclohexyl)piperazine has been used as a tool to investigate the molecular mechanisms underlying drug addiction and withdrawal.

Eigenschaften

CAS-Nummer |

100416-32-8 |

|---|---|

Molekularformel |

C11H22N2 |

Molekulargewicht |

182.31 g/mol |

IUPAC-Name |

2-(4-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |

InChI-Schlüssel |

BSTJHDVMXXIZEN-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C2CNCCN2 |

Kanonische SMILES |

CC1CCC(CC1)C2CNCCN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)